Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a furan-2-ylmethylamino group at position 4, and an ethyl ester at position 2. The furan moiety introduces π-electron-rich characteristics, which may enhance interactions with biological targets, while the chlorine atom at position 8 likely influences steric and electronic properties .
Properties
IUPAC Name |
ethyl 8-chloro-4-(furan-2-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-23-17(22)13-15(19-9-10-5-4-8-24-10)11-6-3-7-12(18)14(11)20-16(13)21/h3-8H,2,9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUNKVSPNHXJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 1251568-83-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.8 g/mol. The compound features a quinoline backbone modified with a furan moiety, which may contribute to its biological activity.
Antimicrobial Activity
Compounds with structural similarities to Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline have demonstrated significant antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit various pathogens, including bacteria and fungi. For instance, derivatives containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Anticancer Potential
Research indicates that quinoline derivatives can act as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have reported that similar compounds show cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells . Specifically, compounds with electron-withdrawing groups have shown enhanced anticancer activity due to increased lipophilicity and improved cell membrane penetration .
Inhibition of Enzymatic Activity
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline may also inhibit specific enzymes involved in disease processes. For example, some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the synthesis of various quinoline derivatives, including those similar to Ethyl 8-chloro compounds. These derivatives exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Anticancer Activity : In a recent investigation, a series of quinoline-based compounds were tested against multiple cancer cell lines. One derivative showed an IC50 value of 5 µM against HeLa cells, indicating potent anticancer activity without significant toxicity to normal fibroblast cells .
- Enzyme Inhibition Studies : Research on enzyme inhibitors has demonstrated that certain derivatives can effectively inhibit AChE with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with other 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. Key comparisons include:
Physicochemical Properties
| Property | Target Compound | BB14184 | Methyl 8-Cl Analog |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Solubility (µg/mL) | 12.5 | 8.2 | 18.7 |
| Melting Point (°C) | 154–156 | 248–250 | 170–172 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
